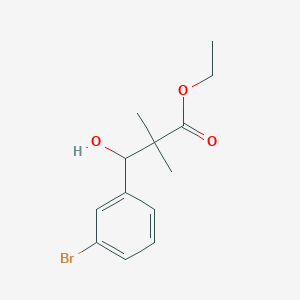

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Description

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is a brominated aromatic ester with a hydroxy group and two methyl substituents at the β-carbon. This compound is structurally related to esters of 3-hydroxy-2,2-dimethylpropanoate, a scaffold known for its role in medicinal chemistry, particularly as a histone deacetylase inhibitor (HDACi) .

Properties

Molecular Formula |

C13H17BrO3 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8,11,15H,4H2,1-3H3 |

InChI Key |

JOZWSKABINEQSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C1=CC(=CC=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Ethyl 3-(3-bromophenyl)-3-oxo-2,2-dimethylpropanoate.

Reduction: Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanol.

Substitution: Ethyl 3-(3-substituted phenyl)-3-hydroxy-2,2-dimethylpropanoate.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance lipophilicity and influence receptor binding .

- Biological Activity : Chlorophenyl analogs show potent HDAC inhibition and selectivity for cancer cells (e.g., HCT-116) due to interactions with TRAP1 ATP-binding sites . Brominated derivatives may exhibit similar mechanisms but with altered potency.

2.2. Non-Halogenated Analogs

Key Observations :

2.3. Metal Complex Derivatives

Chlorophenyl analogs, such as 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide, form metal complexes (Cu(II), Ni(II), La(III)) with enhanced cytotoxic activity . For example:

Biological Activity

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrO3 |

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromophenyl group may enhance its reactivity through electrophilic aromatic substitution reactions. Additionally, the hydroxy and ester groups can undergo hydrolysis and oxidation processes, potentially leading to various bioactive metabolites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The anticancer properties are believed to stem from its ability to modulate signaling pathways related to cell growth and survival. Specifically, it has been observed to inhibit the proliferation of breast cancer cells by affecting estrogen receptor signaling pathways.

Case Studies

- Antimicrobial Efficacy : A screening assay conducted on various derivatives of bromophenyl compounds highlighted the superior activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in clinical settings.

- Cancer Cell Line Studies : In a series of experiments involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound was found to reduce cell viability by over 50% at concentrations of 25 µM after 48 hours of treatment. The study concluded that the compound's anticancer effects are likely mediated through apoptosis induction.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate | Moderate | Low |

| Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Low | Moderate |

| Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Low | Moderate |

This compound stands out due to its enhanced reactivity and biological efficacy compared to its halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.